molecular formula C8H8ClNS B112497 Benzo[b]thiophen-3-amine hydrochloride CAS No. 3394-36-3

Benzo[b]thiophen-3-amine hydrochloride

Cat. No. B112497
CAS RN: 3394-36-3
M. Wt: 185.67 g/mol
InChI Key: DDITYYPIADDMFF-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-3-amine hydrochloride is a chemical compound with the CAS Number: 3394-36-3 . It has a molecular weight of 185.68 and its IUPAC name is 1-benzothien-3-ylamine hydrochloride .


Synthesis Analysis

The synthesis of benzo[b]thiophenes, including Benzo[b]thiophen-3-amine hydrochloride, can be achieved through an aryne reaction with alkynyl sulfides . This process involves the use of easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophen-3-amine hydrochloride is represented by the linear formula C8H8ClNS . The InChI Code for this compound is 1S/C8H7NS.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5H,9H2;1H .


Physical And Chemical Properties Analysis

Benzo[b]thiophen-3-amine hydrochloride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . .

Scientific Research Applications

Synthesis and Biological Activities

Benzo[b]thiophene derivatives are synthesized for their wide spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. The synthesis involves starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride to produce thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, which are characterized and screened for their biological activities, revealing potent compounds among them (Isloor, Kalluraya, & Pai, 2010).

Chemical Synthesis and Applications

The compound is also used in the synthesis of [1]Benzothieno[2,3-b]quinolines via a Transition-Metal-Free [3+3] Annulation process, highlighting its role in creating complex heterocyclic compounds with potential application in organic electronics and pharmaceuticals (Nowacki & Wojciechowski, 2017).

Versatile Reagent in Synthesis

Benzo[b]thiophen-3(2H)-one 1,1-dioxide is utilized as a versatile reagent in the synthesis of new spiroheterocycles, underscoring the compound's utility in the creation of novel chemical structures with potential application in drug development and material science (Cekavicus et al., 2008).

Novel Synthetic Approaches

The synthesis of benzo[b]thiophene derivatives as selective estrogen receptor modulators showcases another application, utilizing intramolecular cyclization and other synthetic techniques to produce compounds with significant medicinal potential (David et al., 2005).

Antimicrobial and Anti-inflammatory Agents

Further research has led to the synthesis of benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, which were then screened for antimicrobial and analgesic activities, demonstrating the compound's versatility in generating bioactive molecules (Kumara et al., 2009).

Safety And Hazards

The safety information for Benzo[b]thiophen-3-amine hydrochloride indicates that it has the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302, H315, H319, and H335 . The precautionary statements for this compound are P261 and P305+P351+P338 .

properties

IUPAC Name

1-benzothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDITYYPIADDMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485210
Record name Benzo[b]thiophen-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-3-amine hydrochloride

CAS RN

3394-36-3
Record name Benzo[b]thiophen-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophen-3-ylamine, HCl
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